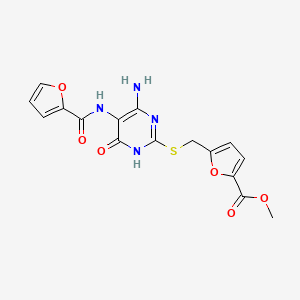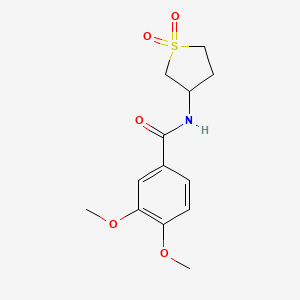
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole A is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole A has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. In addition, it has also been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole A in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, which makes it a promising candidate for further development. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole A. One direction is to investigate its potential use in the treatment of other diseases, such as cardiovascular diseases and diabetes. Another direction is to optimize its pharmacokinetics and pharmacodynamics to improve its efficacy and safety. Finally, the development of analogs and derivatives of 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole A may lead to the discovery of even more potent and selective compounds.
Synthesemethoden
The synthesis of 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole A involves a multistep process that includes the reaction of piperidine with ethylsulfonyl chloride, followed by the reaction with 4-methoxybenzyl bromide and thiocarbonyldiimidazole. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole A has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In addition, it has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-yl)-5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-3-25(21,22)20-10-8-14(9-11-20)17-19-18-16(24-17)12-13-4-6-15(23-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYWRCDCRKRYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2924767.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2924770.png)
![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)

![N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2924780.png)
![(Z)-2-cyano-N-(4-methylphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2924781.png)

![Ethyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2924785.png)
![5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2924787.png)
![N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924790.png)